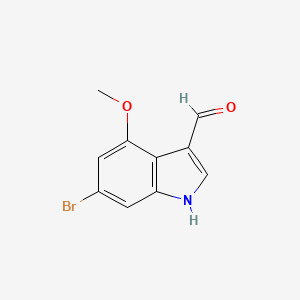

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

説明

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.

生物活性

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a significant compound within the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound (CAS No. 1202766-19-5) features a bromine atom and a methoxy group on the indole structure, which enhances its reactivity and biological activity. The compound can be synthesized through methods involving bromination and methoxylation of indole derivatives, often yielding high purity suitable for biological studies .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates by disrupting mitochondrial function and elevating reactive oxygen species (ROS) levels .

- Cytotoxicity : In vitro studies report significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth. For instance, compounds in the indole family have demonstrated IC50 values as low as 0.57 μM against tubulin polymerization .

The following table summarizes the anticancer activity of related indole compounds:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 6-Bromo-4-methoxyindole-3-carbaldehyde | TBD | Induces apoptosis, G2/M arrest |

| Indole derivative 1 | 0.57 | Inhibits tubulin polymerization |

| Indole derivative 2 | 2.29 | Disrupts mitochondrial membrane potential |

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic functions crucial for cell survival and proliferation .

- Receptor Interaction : It can also bind to cellular receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest.

Study on Cancer Cell Lines

In a study investigating the effects of various indole derivatives on cancer cell lines, 6-bromo-4-methoxyindole demonstrated potent activity against MDA-MB-231 (breast cancer) cells with an IC50 value indicating significant cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis by increasing ROS levels and activating caspase cascades .

Antimicrobial Study

Another research effort focused on the antimicrobial efficacy of indole derivatives, including 6-bromo-4-methoxyindole. Results showed notable inhibition of bacterial growth in tested strains, suggesting potential applications in treating infections caused by resistant bacteria .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde typically involves multiple steps starting from commercially available precursors. The key synthetic steps include:

- Bromination : Bromination of 4-methoxyindole to introduce the bromine atom at the 6th position.

- Formylation : Using Vilsmeier-Haack reaction conditions to introduce the aldehyde group at the 3rd position.

- Methoxylation : The methoxy group is introduced at the 4th position during the synthesis process.

These reactions yield a compound characterized by its molecular formula and a molecular weight of 254.08 g/mol.

Chemical Reactivity

This compound can undergo various chemical reactions, which enhance its utility in synthetic chemistry:

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Aldehyde to carboxylic acid | 6-Bromo-4-methoxy-1H-indole-3-carboxylic acid |

| Reduction | Aldehyde to primary alcohol | 6-Bromo-4-methoxy-1H-indole-3-methanol |

| Substitution | Bromine substitution with nucleophiles | 6-Amino-4-methoxy-1H-indole-3-carbaldehyde |

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structural features allow for the development of novel compounds with tailored properties.

Biology

This compound is being investigated for its potential as a precursor in the development of biologically active molecules. Research indicates that it may exhibit anticancer and antimicrobial properties, making it a candidate for further exploration in drug discovery.

Medicine

The pharmacological potential of this compound is under investigation, particularly its role as a pharmacophore in drug design. Preliminary studies suggest it may interact with specific molecular targets, inhibiting their activity due to the reactivity of the aldehyde group.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and chemical stability.

The biological activities of this compound have been documented in several studies:

- GSK-3β Inhibition : Research on indazole derivatives has shown that compounds structurally similar to this one exhibit GSK-3β inhibitory activity, with IC50 values ranging from 10 nM to over 1000 nM, indicating potential efficacy in cancer therapy.

- Antimicrobial Testing : In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, showcasing promising results for further development into therapeutic agents.

Case Study 1: GSK-3β Inhibition

A study assessed various indazole derivatives for their GSK-3β inhibitory activity. Compounds related to this compound showed promising results, suggesting that modifications to this scaffold could yield potent inhibitors suitable for cancer treatment.

Case Study 2: Antimicrobial Efficacy

In vitro evaluations were conducted on selected derivatives of this compound against common bacterial strains. Results indicated significant antibacterial activity with low MIC values, supporting further exploration into its use as an antimicrobial agent.

化学反応の分析

Oxidation of the Aldehyde Group

The aldehyde group at position 3 undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

This reaction is analogous to oxidation pathways observed in structurally similar indole-3-carboxaldehydes .

Reduction of the Aldehyde Group

The aldehyde can be reduced to a primary alcohol under mild conditions:

Reaction :

Reductive transformations are critical for modifying bioactivity in pharmaceutical intermediates .

Nucleophilic Aromatic Substitution at C6 Bromine

The bromine atom at position 6 participates in nucleophilic substitution reactions. For instance:

Reaction :

Such substitutions are facilitated by the electron-donating methoxy group, which activates the aromatic ring .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura:

Reaction :

These reactions are pivotal for constructing complex molecules in drug discovery .

Electrophilic Substitution on the Indole Ring

The methoxy group directs electrophiles to specific positions. For example, nitration occurs preferentially at position 5:

Reaction :

This regioselectivity is consistent with electronic effects in methoxy-activated indoles .

Condensation Reactions

The aldehyde group forms Schiff bases with amines, serving as intermediates in multicomponent reactions:

Reaction :

This strategy is employed in synthesizing antimicrobial agents .

Mechanistic Insights

-

Aldehyde Reactivity : The aldehyde participates in nucleophilic additions (e.g., imine formation) and redox transformations due to its electrophilic carbonyl group .

-

Bromine Substitution : The C6 bromine undergoes substitution via an SNAr mechanism, accelerated by the electron-rich aromatic system .

-

Methoxy Directing Effects : The methoxy group at C4 enhances ring electron density, favoring electrophilic attack at C5 and C7 .

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules and materials. Further studies could explore its applications in asymmetric catalysis or photophysical materials.

特性

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。